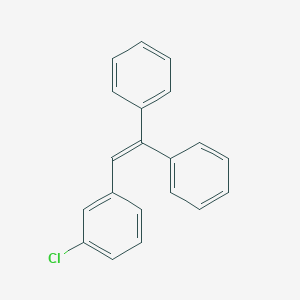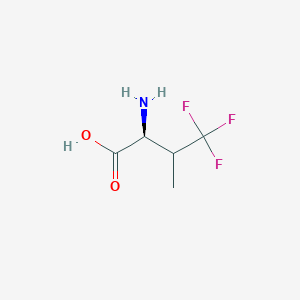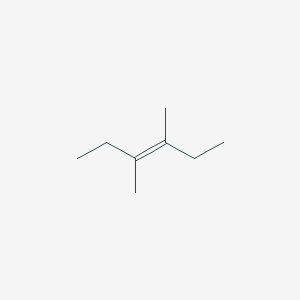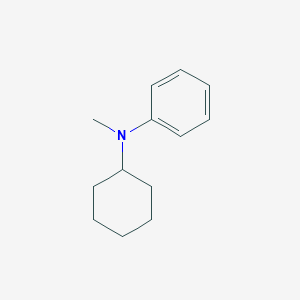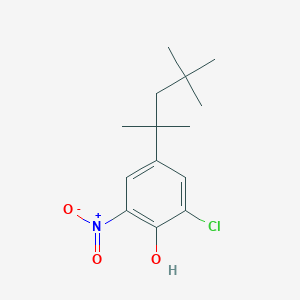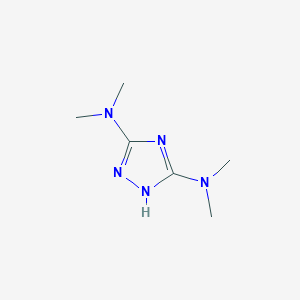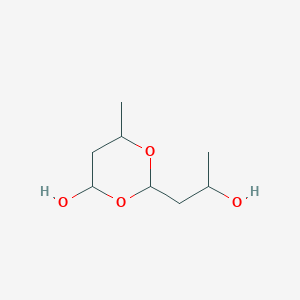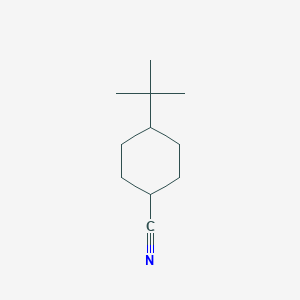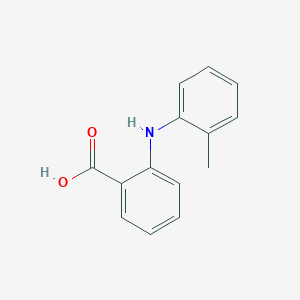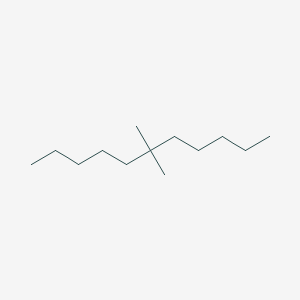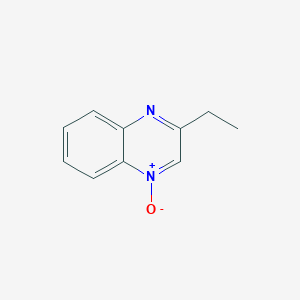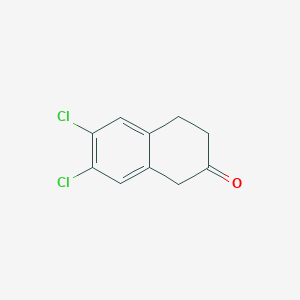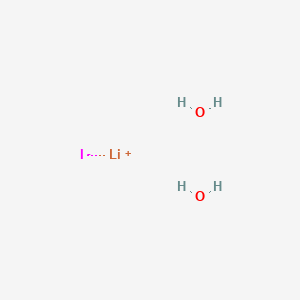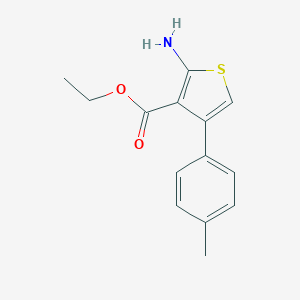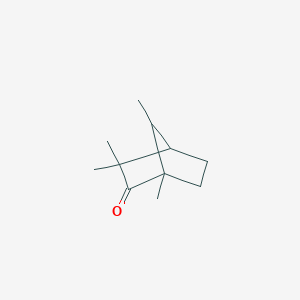
1,3,3,7-Tetramethyl-2-oxobicyclo(2.2.1)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,7-Tetramethyl-2-oxobicyclo(2.2.1)heptane, commonly known as TMOBH, is a bicyclic ketone compound that has been extensively studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of TMOBH is not fully understood, but it is believed to involve the inhibition of protein synthesis. TMOBH has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins.
Effets Biochimiques Et Physiologiques
TMOBH has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. TMOBH has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
TMOBH has several advantages for lab experiments, including its ease of synthesis and its ability to act as a chiral building block. However, TMOBH also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of TMOBH, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the investigation of its properties as a chiral building block for the synthesis of new compounds. Additionally, the potential use of TMOBH in material science and other fields should also be explored.
Conclusion:
In conclusion, TMOBH is a bicyclic ketone compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TMOBH has shown promising results in various studies and its potential for further research should be explored.
Méthodes De Synthèse
TMOBH can be synthesized through several methods, including the Diels-Alder reaction and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst, while the Friedel-Crafts reaction involves the reaction of 2,3-dimethyl-1,3-butadiene with acetyl chloride in the presence of aluminum chloride.
Applications De Recherche Scientifique
TMOBH has been studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, TMOBH has been used as a chiral building block for the synthesis of various compounds. In material science, TMOBH has been used as a monomer for the synthesis of polymers with unique properties. In medicinal chemistry, TMOBH has been studied for its potential as an anticancer agent.
Propriétés
Numéro CAS |
15404-57-6 |
|---|---|
Nom du produit |
1,3,3,7-Tetramethyl-2-oxobicyclo(2.2.1)heptane |
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1,3,3,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-7-8-5-6-11(7,4)9(12)10(8,2)3/h7-8H,5-6H2,1-4H3 |
Clé InChI |
XGJCOUZDKSYXMP-UHFFFAOYSA-N |
SMILES |
CC1C2CCC1(C(=O)C2(C)C)C |
SMILES canonique |
CC1C2CCC1(C(=O)C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



